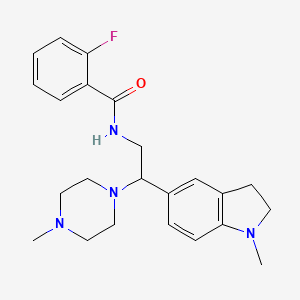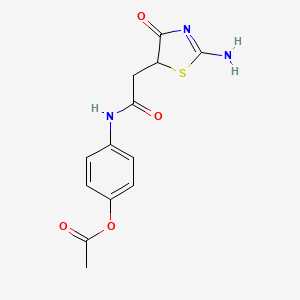
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H5Br2N3O and a molecular weight of 318.956. This compound is part of the pyridine carboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The cyano and carbonyl groups in the compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can be used for substitution reactions.
Condensation Reactions: Common reagents include bidentate reagents that react with the cyano and carbonyl groups to form various heterocyclic compounds.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new chemical entities.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable compound for biochemical research.
Medicine: Due to its potential biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound’s derivatives are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, leading to the formation of biologically active compounds . These interactions can affect different molecular targets and pathways, contributing to the compound’s diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds are structurally similar to 3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide and are used as precursors for the synthesis of various heterocyclic compounds.
Substituted Pyridines: Compounds with similar pyridine structures and different substituents can exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the cyano group, which provide it with distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3,5-dibromo-N-(cyanomethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O/c9-5-3-6(10)7(13-4-5)8(14)12-2-1-11/h3-4H,2H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLNJWVZUIRBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)


![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![3,14-diazahexacyclo[14.7.1.02,14.04,13.07,12.020,24]tetracosa-1(23),2,4(13),5,7,9,11,16,18,20(24),21-undecaen-15-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)

